CYP2A6 Inhibitory Potency: Comparative Analysis with Known Coumarin-Based Inhibitors
3-(4-Butoxybenzoyl)-6-chloro-2H-chromen-2-one demonstrates nanomolar inhibitory potency against CYP2A6, with an IC50 value of 51 nM. [1] This potency is approximately 8.4-fold greater than the standard coumarin-based CYP2A6 inhibitor methoxsalen (IC50 ~430 nM) [2] and >7.6-fold more potent than the well-characterized 7,8-dihydroxycoumarin (IC50 4.61 μM). [2]
| Evidence Dimension | CYP2A6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 51 nM |
| Comparator Or Baseline | Methoxsalen (IC50 = 430 nM); 7,8-Dihydroxycoumarin (IC50 = 4.61 μM) |
| Quantified Difference | ~8.4-fold more potent than methoxsalen; >90-fold more potent than 7,8-dihydroxycoumarin |
| Conditions | Human liver microsomes, coumarin as substrate, 5 min preincubation, NADPH-regenerating system (target); Literature values for comparators in comparable human liver microsome assays. [1][2] |
Why This Matters
The 8.4-fold improvement in potency over methoxsalen enables research at lower compound concentrations, reducing potential off-target effects in cellular and in vitro metabolic studies.
- [1] BindingDB. Entry BDBM50366334 (CHEMBL4173133). Affinity Data: CYP2A6 IC50 = 51 nM. View Source
- [2] Niwa T, et al. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. European Journal of Pharmaceutical Sciences. 2019; 134: 49-59. View Source
